molecular formula C16H19FN4O3S2 B2522436 3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1798031-74-9

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2522436
CAS No.: 1798031-74-9
M. Wt: 398.47
InChI Key: ANUAKCNUSSJMLN-UHFFFAOYSA-N
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Description

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H19FN4O3S2 and its molecular weight is 398.47. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) Inhibition

One of the key areas of research involving similar sulfonamide compounds focuses on their role as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These enzymes are crucial for cell growth, proliferation, and survival, making them significant targets for cancer therapy. Studies have demonstrated that analogs like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide exhibit potent and efficacious inhibition of PI3Kα and mTOR both in vitro and in vivo, indicating the potential of such compounds in the development of anticancer agents (Stec et al., 2011).

Anticonvulsant Activity

Sulfonamide derivatives containing heterocyclic moieties have been synthesized and evaluated for their anticonvulsant activities. These compounds, through modifications to incorporate sulfonamide thiazole moieties, have shown promise in protecting against convulsions induced by certain agents, highlighting their potential as anticonvulsant drugs (Farag et al., 2012).

Selective Detection Techniques

Research has also been directed towards the development of selective detection techniques for toxic and biologically active compounds. A novel design of a reaction-based fluorescent probe incorporating a sulfonamide group has been explored for the discrimination of thiophenols over aliphatic thiols, demonstrating the utility of sulfonamides in enhancing selectivity and sensitivity in chemical detection methods, which can be applied in environmental and biological sciences (Wang et al., 2012).

Heterocyclic Sulfonamides Synthesis

The efficient synthesis of heterocyclic sulfonamides and their derivatives has been a focus, with methodologies developed for the selective production of such compounds. These synthetic approaches provide the foundation for producing a variety of heterocyclic compounds that incorporate sulfonamide functionalities, paving the way for the discovery of new drugs and materials (Tucker et al., 2015).

Carbonic Anhydrase Inhibition

Another significant area of application for sulfonamide-based compounds is in the inhibition of carbonic anhydrases, enzymes that play critical roles in physiological processes such as respiration and acid-base balance. Sulfonamide derivatives have been shown to possess strong inhibitory effects on various isozymes of carbonic anhydrase, indicating their potential in treating conditions related to enzyme dysregulation (Supuran et al., 1998).

Properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S2/c17-12-2-1-3-14(10-12)26(23,24)19-6-4-15(22)20-13-5-8-21(11-13)16-18-7-9-25-16/h1-3,7,9-10,13,19H,4-6,8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUAKCNUSSJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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